molecular formula C31H32N2O4 B442838 11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442838
M. Wt: 496.6g/mol
InChI Key: JAIHIIJDCNIEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, as well as a propanoyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and amines, which undergo condensation reactions to form the dibenzodiazepine core. Subsequent functionalization steps introduce the ethoxy, methoxy, and propanoyl groups under controlled conditions, such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often require precise control of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H32N2O4

Molecular Weight

496.6g/mol

IUPAC Name

6-(2-ethoxyphenyl)-9-(4-methoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H32N2O4/c1-4-29(35)33-26-12-8-7-11-24(26)32-25-18-21(20-14-16-22(36-3)17-15-20)19-27(34)30(25)31(33)23-10-6-9-13-28(23)37-5-2/h6-17,21,31-32H,4-5,18-19H2,1-3H3

InChI Key

JAIHIIJDCNIEES-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5OCC

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5OCC

Origin of Product

United States

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